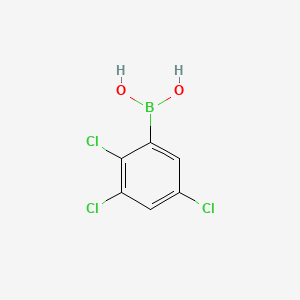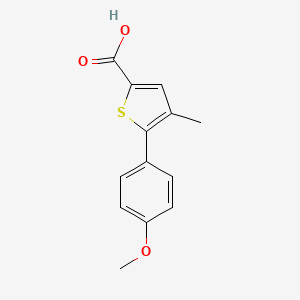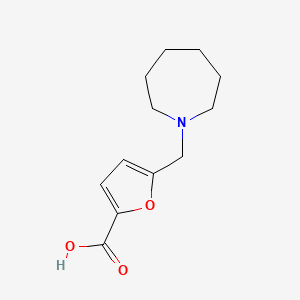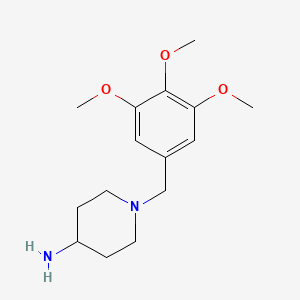
4-Thiomorpholinepropanoicacid, 1,1-dioxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Thiomorpholinepropanoicacid, 1,1-dioxide is a chemical compound with the molecular formula C7H13NO4S and a molecular weight of 207.25 g/mol. It is also known by its IUPAC name, 3-(1,1-dioxo-1,4-thiazinan-4-yl)propanoic acid. This compound is characterized by the presence of a thiomorpholine ring with a propanoic acid substituent and two oxygen atoms attached to the sulfur atom, forming a sulfone group.
准备方法
The synthesis of 4-Thiomorpholinepropanoicacid, 1,1-dioxide typically involves the reaction of thiomorpholine with propanoic acid derivatives under specific conditions. One common method includes the oxidation of thiomorpholine using hydrogen peroxide or other oxidizing agents to introduce the sulfone group. Industrial production methods may involve continuous flow processes to ensure consistent quality and yield.
化学反应分析
4-Thiomorpholinepropanoicacid, 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxygen atoms or modify the existing functional groups.
Reduction: Reduction reactions can convert the sulfone group back to a sulfide or thiol group.
Substitution: The propanoic acid group can undergo substitution reactions with nucleophiles or electrophiles, leading to the formation of new derivatives.
Common reagents used in these reactions include hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
4-Thiomorpholinepropanoicacid, 1,1-dioxide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-Thiomorpholinepropanoicacid, 1,1-dioxide involves its interaction with specific molecular targets and pathways. The sulfone group is known to participate in redox reactions, which can influence cellular processes and enzyme activities. The compound may also interact with proteins and nucleic acids, affecting their structure and function.
相似化合物的比较
4-Thiomorpholinepropanoicacid, 1,1-dioxide can be compared with other similar compounds, such as thiomorpholine and its derivatives . Thiomorpholine, for example, is a heterocyclic compound containing nitrogen and sulfur, but it lacks the sulfone group present in this compound . This difference in functional groups can lead to variations in chemical reactivity and biological activity .
Similar compounds include:
These compounds share structural similarities but differ in their functional groups and specific applications .
属性
IUPAC Name |
3-(1,1-dioxo-1,4-thiazinan-4-yl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO4S/c9-7(10)1-2-8-3-5-13(11,12)6-4-8/h1-6H2,(H,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZDGJZCNQLBHJY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCN1CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20409197 |
Source


|
| Record name | 4-Thiomorpholinepropanoicacid, 1,1-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20409197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
849928-19-4 |
Source


|
| Record name | 4-Thiomorpholinepropanoicacid, 1,1-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20409197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Propyl-(5-pyridin-4-yl-[1,3,4]thiadiazol-2-yl)-amine](/img/structure/B1309878.png)
![Ethyl-(5-pyridin-3-yl-[1,3,4]thiadiazol-2-yl)-amine](/img/structure/B1309879.png)
![Propyl-(5-pyridin-3-yl-[1,3,4]thiadiazol-2-yl)-amine](/img/structure/B1309880.png)
![1-Isopropyl-6-methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1309886.png)






![5-[2-(3,5-Dimethyl-1H-pyrazol-1-YL)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1309901.png)
